1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one 1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1331823-96-1
VCID: VC2683927
InChI: InChI=1S/C9H17N3OS/c13-9-10-1-2-12(9)4-3-11-5-7-14-8-6-11/h1-8H2,(H,10,13)
SMILES: C1CN(C(=O)N1)CCN2CCSCC2
Molecular Formula: C9H17N3OS
Molecular Weight: 215.32 g/mol

1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one

CAS No.: 1331823-96-1

Cat. No.: VC2683927

Molecular Formula: C9H17N3OS

Molecular Weight: 215.32 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one - 1331823-96-1

Specification

CAS No. 1331823-96-1
Molecular Formula C9H17N3OS
Molecular Weight 215.32 g/mol
IUPAC Name 1-(2-thiomorpholin-4-ylethyl)imidazolidin-2-one
Standard InChI InChI=1S/C9H17N3OS/c13-9-10-1-2-12(9)4-3-11-5-7-14-8-6-11/h1-8H2,(H,10,13)
Standard InChI Key FAQHBYPVKKSELK-UHFFFAOYSA-N
SMILES C1CN(C(=O)N1)CCN2CCSCC2
Canonical SMILES C1CN(C(=O)N1)CCN2CCSCC2

Introduction

Structural Characteristics and Chemical Identity

Molecular Information

1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one belongs to the broader class of imidazolidin-2-one derivatives. The chemical identity of this compound is defined by the following properties:

  • Molecular Formula: C9H17N3OS

  • SMILES Notation: C1CN(C(=O)N1)CCN2CCSCC2

  • InChI: InChI=1S/C9H17N3OS/c13-9-10-1-2-12(9)4-3-11-5-7-14-8-6-11/h1-8H2,(H,10,13)

  • InChIKey: FAQHBYPVKKSELK-UHFFFAOYSA-N

The compound's structure features a five-membered imidazolidin-2-one ring (a cyclic urea) with substitution at the N-1 position by a 2-(thiomorpholin-4-yl)ethyl group. The thiomorpholine component is a six-membered heterocycle containing one nitrogen and one sulfur atom in a non-adjacent arrangement.

Structural Features and Properties

The structure consists of three main components:

  • The imidazolidin-2-one ring: A five-membered cyclic urea containing two nitrogen atoms with a carbonyl group at position 2

  • An ethyl linker: Connecting the N-1 position of the imidazolidin-2-one to the thiomorpholine nitrogen

  • The thiomorpholine ring: A six-membered saturated heterocycle containing nitrogen and sulfur atoms

This structural arrangement creates a molecule with multiple potential hydrogen bond acceptors (the carbonyl oxygen, nitrogen atoms, and sulfur atom) and one hydrogen bond donor (the N-H group in the imidazolidin-2-one ring). These features suggest potential for interactions with biological targets and influence its physicochemical properties.

Analytical Data and Physical Properties

Mass Spectrometry Predictive Data

The compound has been characterized by predicted collision cross-section (CCS) data for various adducts that would be observed in mass spectrometry analysis. This information is valuable for analytical identification and characterization:

Adductm/zPredicted CCS (Ų)
[M+H]+216.11652149.7
[M+Na]+238.09846158.2
[M+NH4]+233.14306157.1
[M+K]+254.07240152.4
[M-H]-214.10196150.4
[M+Na-2H]-236.08391152.5
[M]+215.10869151.1
[M]-215.10979151.1

This predictive data assists in the compound's identification and characterization using mass spectrometry techniques .

Synthesis Approaches and Methods

Regioselective Synthesis Considerations

Research on related imidazolidin-2-ones indicates that regioselective synthesis can be achieved using specific reaction conditions. For instance, the use of trifluoroacetic acid as a catalyst in refluxing toluene has been demonstrated to yield predominantly 4-substituted imidazolidin-2-ones . The regioselectivity of such reactions can be controlled by adjusting the amount of catalyst used, with decreased amounts of TFA leading to improved regioselectivity .

These methods could potentially be adapted for the synthesis of 1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one or its structural analogs.

Structural Relationships and Similar Compounds

Comparison with Structural Analogs

Several compounds share structural similarities with 1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one, including:

CompoundStructure FeaturesUnique Characteristics
1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-oneImidazolidinone ringContains thiomorpholine moiety
1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-oneImidazolidinone ringContains triazole moiety instead of thiomorpholine
3-(5-amino-1H-1,2,4-triazol-3-YL)propanamideTriazole ringDifferent functional group leading to distinct biological activity
4-[2-(Thiomorpholin-4-YL)ethyl]anilineAniline derivativeLacks imidazolidinone structure but retains similar ethyl linkage

The structural variations between these compounds would likely lead to differences in chemical reactivity, physical properties, and potential biological activities.

Chemical Reactivity and Stability

Functional Group Reactivity

The reactivity of 1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one is primarily determined by its constituent functional groups:

  • The carbonyl group in the imidazolidin-2-one ring can participate in nucleophilic addition reactions

  • The N-H bond in the imidazolidin-2-one ring can undergo substitution reactions under appropriate conditions

  • The tertiary amine nitrogen in the thiomorpholine ring can act as a nucleophile in various reactions

  • The sulfur atom in the thiomorpholine ring can undergo oxidation to form sulfoxide or sulfone derivatives

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator